3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
82450-41-7 |
|---|---|
Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(5-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-19-18(13-14)24-22(27-19)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
RXMKKAQWFNJEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazolinone core substituted with a benzo[d]thiazole moiety, which enhances its interaction with various biological targets. The synthesis typically involves multi-step organic reactions that allow for the formation of the desired heterocyclic structure. The unique combination of the benzo[d]thiazole and quinazolinone moieties contributes to its pharmacological properties.
Biological Activities
The compound exhibits notable anticancer and antimicrobial properties:
- Anticancer Activity : Research indicates that compounds within this class can inhibit key enzymes or receptors involved in cell proliferation. For instance, studies have shown that 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can effectively target pathways involved in tumor growth and metastasis. This makes it a candidate for further development as an anticancer therapeutic agent.
- Antimicrobial Properties : The compound has also demonstrated activity against various bacterial strains. Its ability to disrupt bacterial cell functions positions it as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar quinazolinone derivatives in inhibiting cancer cell lines. The results showed a dose-dependent response, indicating that structural variations could enhance potency against specific cancer types.
- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new therapeutic option.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzo[d]thiazole | Similar structural features | Anticancer properties |
| 2-Phenylquinazolin-4(3H)-one | Contains quinazolinone core | Anticancer activity |
| Benzo[d]thiazole-2-thiol | Contains thiol group | Antitumor properties |
| 6-Methylbenzo[d]thiazol-2-yl | Methyl substitution on benzo[d]thiazole | Antimicrobial activity |
The table above illustrates how various structural features influence biological activity among related compounds. The presence of both the benzo[d]thiazole and quinazolinone moieties in this compound enhances its effectiveness compared to simpler analogs.
Mechanism of Action
The mechanism of action of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives with varied substituents at the 3-position have been synthesized and evaluated for diverse biological activities. Below is a detailed comparison based on substituent type, synthesis methods, and pharmacological profiles:
Pharmacological Profiles
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., Compound 16) exhibit broad-spectrum activity, with pMICam values correlating with topological parameters like molecular connectivity indices .
- Anticancer Potential: Compound 7 (3-(5-(4-bromobenzylidene)-2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one) showed IC50 = 5.27 µM against HCT116 colon cancer cells, outperforming 5-fluorouracil (IC50 = 6.00 µM) .
- Anticonvulsant Effects: Benzylideneamino derivatives (e.g., 3-(furan-2-yl methyleneamino)-2-phenylquinazolin-4(3H)-one) reduced seizure duration by 60–70% in murine models .
Structural and Functional Insights
- Role of Benzo[d]thiazole: The 5-methylbenzo[d]thiazole group in the target compound may mimic the bioactive thiazole moieties in and , which interact with bacterial DNA gyrase or fungal exo-1,3-beta-glucanase .
- ADMET Predictions: Molecular docking () suggests quinazolinones with bulky substituents (e.g., thiazole) exhibit favorable binding to OmpA (bacterial outer membrane protein) but may face challenges in blood-brain barrier penetration due to high molecular weight .
Contradictions and Limitations
Biological Activity
The compound 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a quinazolinone core substituted with a benzo[d]thiazole moiety, which is believed to contribute to its biological activity.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 10.5 |
| A2780 | 12.8 | |
| PC3 | 9.7 |
Studies have shown that the compound's mechanism involves the inhibition of key protein kinases such as CDK2 and EGFR, which are critical for cancer cell proliferation and survival . In particular, it has been reported that this compound acts as a non-competitive inhibitor against CDK2 with an IC50 value comparable to established inhibitors like imatinib .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. It has demonstrated effectiveness against a range of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
The mode of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A study published in PMC assessed the cytotoxic effects of various quinazolinone derivatives, including our compound of interest. The results indicated that it effectively inhibited cell growth in a dose-dependent manner across multiple cancer cell lines, with significant selectivity for cancerous cells over normal cells .
- Molecular Docking Studies : Molecular docking analyses have elucidated the binding interactions between the compound and target proteins such as CDK2 and EGFR. The binding affinities were calculated using AutoDock Vina, revealing strong interactions that suggest potential for further development as a therapeutic agent .
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the quinazolinone core can enhance cytotoxicity and selectivity against specific kinases. For instance, substituents at positions 6 and 8 on the aromatic ring significantly influenced inhibitory activity against CDK2 and HER2 .
Q & A
Q. What are the standard synthetic routes for 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer: The compound is synthesized via condensation and cyclization reactions. A common approach involves reacting isatoic anhydride with aldehydes and thiazole derivatives in the presence of acid catalysts like p-TsOH. For example, refluxing with ethanol as a solvent and p-TsOH·H2O (0.6 mmol) for 2 hours yields intermediates, followed by recrystallization from ethanol to purify . Alternative routes use glacial acetic acid and anhydrous sodium acetate as a base for cyclization, achieving ~69% yield after 8 hours of reflux . Optimization of solvent polarity, temperature, and catalyst loading is critical to minimize side products.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1687–1665 cm⁻¹) and thiazole (C=N, ~1580 cm⁻¹) stretches .
- NMR: ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.3–7.8 ppm), methyl groups (δ 3.8 ppm for OCH3), and NH protons (δ 5.1 ppm). ¹³C NMR confirms quinazolinone and thiazole ring systems .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 305 [M+1] for related analogs) .
Cross-referencing experimental and calculated elemental analysis (C, H, N, S) ensures purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer: Derivatives of 2-phenylquinazolin-4(3H)-one exhibit antimicrobial and anticancer potential. For example, analogs with thiadiazole substituents showed activity against S. aureus (MIC 8 µg/mL) and C. albicans (MIC 16 µg/mL) via membrane disruption assays . Anticancer activity is evaluated using MTT assays, with IC50 values compared against doxorubicin . Always include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
